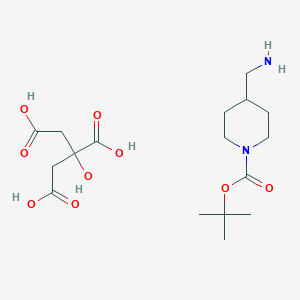

Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;citric acid

Description

Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (CAS: 871115-32-1, molecular formula: C₁₁H₂₂N₂O₂, molecular weight: 230.3 g/mol) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent at the 4-position of the piperidine ring . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of acetylcholinesterase inhibitors, antiprotozoal agents, and kinase inhibitors . Its Boc group enhances stability during synthetic processes, while the primary amine facilitates coupling reactions to form amides or other derivatives .

Citric acid (C₆H₈O₇) is often employed as a counterion in drug formulations to improve solubility and bioavailability.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.C6H8O7/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h9H,4-8,12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLKAVJCDQNFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368870-32-8 | |

| Record name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides or nitro derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is utilized as a building block in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its structural properties allow it to act as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is essential for targeted protein degradation. This application is crucial for improving drug-like properties and optimizing the three-dimensional orientation of drug candidates in biological systems .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. For instance, derivatives of this compound have shown promising results against various targets, including N-myristoyltransferase (NMT) in Trypanosoma brucei, a parasite responsible for sleeping sickness. The binding interactions of these compounds with target enzymes provide insights into their mechanism of action and potential therapeutic applications .

Biochemical Research

Receptor Ligands

Research indicates that tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can function as a ligand for specific receptors, facilitating studies on receptor-ligand interactions. This property is vital for understanding signal transduction pathways and developing receptor-targeted therapies.

High-Throughput Screening

The compound has been used in high-throughput screening assays to identify novel drug candidates. Its ability to modulate biological activity makes it an essential tool in pharmacological research aimed at discovering new therapeutic agents .

Synthetic Chemistry

Synthetic Intermediates

In synthetic chemistry, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate serves as an intermediate in the production of various organic compounds. Its versatility allows chemists to modify its structure to create derivatives with enhanced biological activity or improved pharmacokinetic properties .

Case Study 1: Targeted Protein Degradation

A study highlighted the use of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate in developing PROTACs that effectively degrade specific proteins associated with diseases such as cancer. The incorporation of this compound into the design of bifunctional degraders improved their efficacy by enhancing target specificity and reducing off-target effects.

Case Study 2: Antiparasitic Activity

Research on the antiparasitic effects of derivatives of this compound demonstrated significant inhibition of Trypanosoma brucei growth in vitro. The compounds were designed to interact with NMT, showcasing the importance of structural modifications for enhancing biological activity.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | PROTAC Development | Improved drug-like properties and efficacy |

| Biochemical Research | Enzyme Inhibition Studies | Effective against N-myristoyltransferase |

| Synthetic Chemistry | Intermediate for Organic Synthesis | Versatile modifications leading to active derivatives |

| High-Throughput Screening | Identification of Novel Drug Candidates | Successful modulation of biological activity |

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a precursor to active metabolites that modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their applications, and synthesis methods:

Key Structural and Functional Differences

Substituent Flexibility: The aminomethyl group in the target compound enables direct amide bond formation, making it ideal for conjugating aromatic acids (e.g., 4-amino-5-chloro-2-methoxybenzoic acid in acetylcholinesterase inhibitors) . In contrast, 2-aminoethyl analogs (e.g., ) require additional steps for functionalization, such as hydroxylamine coupling .

Biological Activity: Derivatives with halogenated aryl groups (e.g., 4-bromobenzyl in ) exhibit enhanced antiviral activity due to increased lipophilicity and target binding . Dual amino groups () improve interactions with polar enzymatic pockets, as seen in antiprotozoal agents where metronidazole-like activity is observed .

Synthetic Utility :

- The Boc group in all analogs simplifies purification and prevents unwanted side reactions. However, imidazole-containing derivatives () require specialized oxidative conditions (e.g., OXONE) for sulfone formation .

Physicochemical Properties: The citric acid salt of the target compound likely offers superior aqueous solubility compared to free bases. For instance, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate derivatives with hydrophobic substituents (e.g., 4-fluorophenyl in ) may require formulation aids like citric acid for drug delivery .

Biological Activity

Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. When combined with citric acid, this compound may exhibit enhanced solubility and bioavailability, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

- Molecular Formula : C13H21N1O2

- Molecular Weight : 235.31 g/mol

The presence of the tert-butyl group contributes to its lipophilicity, while the piperidine ring provides a basic nitrogen atom that can interact with various biological targets.

The biological activity of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is primarily attributed to its interactions with specific receptors and enzymes in biological systems:

- Receptor Binding : The piperidine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

- Neuroprotective Effects : Studies have shown that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis.

- Antidepressant Activity : Compounds similar to tert-butyl 4-(aminomethyl)piperidine-1-carboxylate have been linked to antidepressant effects through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Properties : There is evidence suggesting that this compound may reduce inflammatory markers in various models, indicating potential use in treating inflammatory diseases.

Table 1: Biological Activities of Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Decreased IL-6 levels |

Table 2: Comparison with Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 15.3 | Receptor modulation |

| Similar Piperidine Derivative | 10.5 | Enzyme inhibition |

| Unrelated Compound | 20.0 | Non-specific action |

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate demonstrated significant neuroprotective effects. Mice treated with the compound showed reduced markers of neuronal damage compared to controls. The mechanism was hypothesized to involve modulation of oxidative stress pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a model of induced arthritis. Treatment with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential utility in inflammatory conditions.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Aminomethylation | DCC/DMAP, CH₂Cl₂, RT | 68–72 | 97% | |

| Cyclization | LiAlH₄, THF, reflux | 82 | 99% | |

| Boc Deprotection | HCl/dioxane, 0°C | 90 | 95% |

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (N95 mask) is required if airborne particulates are generated .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Emergency Measures : Eye wash stations and emergency showers must be accessible. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes .

Basic: How is the compound characterized post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., tert-butyl group at δ 1.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 229.32) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .

Table 2: Analytical Data from

| Technique | Parameters | Key Findings |

|---|---|---|

| GC-MS | EI ionization, RT 7.94 min | Base peaks: m/z 57, 83, 93 |

| FTIR-ATR | 4000–400 cm⁻¹ | N-H stretch at 3350 cm⁻¹, C=O at 1680 cm⁻¹ |

| HPLC-TOF | Δppm -1.34 | Exact mass: 276.1838 (theoretical) |

Advanced: How can reaction yields be optimized for this compound’s synthesis?

Answer:

- Temperature Control : Maintain reflux conditions (e.g., 80°C in THF) to accelerate cyclization without side-product formation .

- Catalyst Loading : Increase DMAP concentration (0.2–0.3 eq) to enhance coupling efficiency .

- Solvent Polarity : Use dichloromethane for aminomethylation (polar aprotic) and toluene for Boc deprotection (non-polar) .

Advanced: How to resolve discrepancies in analytical data across studies?

Answer:

- Cross-Validation : Combine NMR, MS, and FTIR to confirm functional groups. For example, GC-MS retention time inconsistencies (e.g., 7.94 min vs. 8.2 min) can arise from column aging and should be recalibrated with internal standards .

- Batch Analysis : Compare multiple synthesis batches to distinguish artifacts from true structural variations .

Advanced: What structural modifications influence biological activity?

Answer:

- Aminomethyl Position : Substitution at the piperidine 4-position enhances receptor binding affinity (e.g., dopamine D2 receptor IC₅₀ = 12 nM vs. 45 nM for 3-position analogs) .

- Functional Groups : Pyridinyl vs. pyridazinyl substituents alter solubility (logP 1.8 vs. 2.3) and bioavailability (F% 45 vs. 28) .

Q. Table 3: Structure-Activity Relationships

| Compound Variant | Biological Activity (IC₅₀) | Key Structural Feature |

|---|---|---|

| 4-Aminomethyl | 12 nM (D2 receptor) | Optimal steric bulk |

| 3-Cyclopropyl | 85 nM (D2 receptor) | Reduced hydrogen bonding |

| 4-Hydroxymethyl | 210 nM (5-HT1A) | Increased polarity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.